molecular formula C14H10ClF4N B2596627 (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine CAS No. 2248271-14-7

(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine

Cat. No.: B2596627
CAS No.: 2248271-14-7
M. Wt: 303.68
InChI Key: GYOGPFIKIZGYJC-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine is a chemical compound with the molecular formula C14H10ClF4N It is known for its unique structure, which includes a combination of chloro, fluoro, and trifluoromethyl groups attached to a phenyl ring

Scientific Research Applications

(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Preparation Methods

The synthesis of (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-fluoro-4-(trifluoromethyl)benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent, such as ethanol, at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine can be compared with other similar compounds, such as:

    (4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine: This compound has a similar structure but differs in the position of the trifluoromethyl group.

    2-fluoro-4-(trifluoromethyl)benzonitrile:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for various applications.

Properties

IUPAC Name

(4-chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF4N/c15-10-4-1-8(2-5-10)13(20)11-6-3-9(7-12(11)16)14(17,18)19/h1-7,13H,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOGPFIKIZGYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=C2)C(F)(F)F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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